2,3-Dichlorobenzaldehyde

Beschreibung

The exact mass of the compound 2,3-Dichlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28450. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

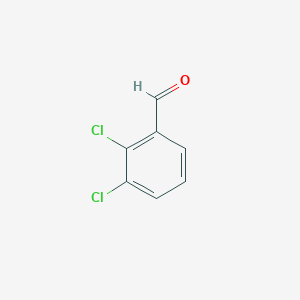

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLNAVBOAMOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064239 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-18-5, 31155-09-6 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031155096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6GN7Q4PCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 2,3-Dichlorobenzaldehyde

CAS Number: 6334-18-5

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzaldehyde, a pivotal chemical intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

2,3-Dichlorobenzaldehyde is a solid at room temperature, appearing as a white to almost white powder or crystal.[3][4] It possesses a chemical formula of C₇H₄Cl₂O and a molecular weight of 175.01 g/mol .[5][6]

Table 1: Physical and Chemical Properties of 2,3-Dichlorobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [5][7][8] |

| Molecular Weight | 175.01 g/mol | [5][6] |

| CAS Number | 6334-18-5 | [5] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 64-67 °C | [6][7][8] |

| Boiling Point | 242.9 ± 20.0 °C at 760 mmHg | [7][8] |

| Density | 1.4 ± 0.1 g/cm³ | [7][8] |

| Flash Point | 99.2 ± 22.3 °C | [7][8] |

| Solubility | Sparingly soluble in water | [4] |

Spectroscopic Data

The structural identification of 2,3-Dichlorobenzaldehyde is confirmed through various spectroscopic methods.

-

¹H NMR: Spectral data is available for 2,3-Dichlorobenzaldehyde.[5]

-

¹³C NMR: The carbon spectrum provides evidence for the 7 distinct carbon environments in the molecule.[9]

-

Mass Spectrometry: The mass spectrum of 2,3-Dichlorobenzaldehyde is accessible for review.[10]

-

Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for the aldehyde and aromatic functionalities.[11]

Synthesis Protocols

Several methods for the synthesis of 2,3-Dichlorobenzaldehyde have been reported. A common approach involves the oxidation of 2,3-dichlorotoluene.

Example Synthesis Protocol: Oxidation of 2,3-Dichlorotoluene

This protocol is based on a method that utilizes hydrogen peroxide as the oxidant.

Materials:

-

2,3-Dichlorotoluene

-

Azobisisobutyronitrile (AIBN)

-

1,2-Dichloroethane

-

Bromine

-

30% Aqueous solution of sodium carbonate

-

1,4-Dioxane

-

40% Hydrobromic acid (HBr)

-

27.5% Hydrogen peroxide

Procedure:

-

In a 1L reactor, combine 61.5 g of 2,3-dichlorotoluene, 3.075 g of AIBN, and 215.25 g of 1,2-dichloroethane.

-

Heat the mixture to 75 °C and add 44 g of bromine dropwise.

-

Reflux the reaction until the red color of the bromine fades.

-

Intermittently add 136.2 g of 27.5% hydrogen peroxide and continue the reaction until the red bromine color no longer reappears.

-

Add a 49.2 g of a 30% aqueous solution of sodium carbonate to the reaction mixture and reflux for 8 hours, simultaneously recovering the 1,2-dichloroethane.

-

Heat the hydrolyzate to 80 °C and filter.

-

To the organic phase, add 246 g of 1,4-Dioxane and 6.15 g of 40% HBr as a catalyst.

-

Add 38.3 g of 27.5% hydrogen peroxide and react at 25 °C for 7 hours.

-

Extract the reaction system three times with 1,2-dichloroethane.

-

Concentrate the organic phase to obtain crude 2,3-dichlorobenzaldehyde.

-

Recrystallize the crude product from ethanol to yield pure 2,3-dichlorobenzaldehyde.

A general workflow for the synthesis is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102285911A - Method for preparing felodipine - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 2,3-Dichlorobenzaldehyde(6334-18-5) 1H NMR [m.chemicalbook.com]

- 6. 2,3-ジクロロベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Felodipine 3,5-DiMethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 8. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 9. 2,3-Dichlorobenzaldehyde(6334-18-5) 13C NMR [m.chemicalbook.com]

- 10. 2,3-Dichlorobenzaldehyde(6334-18-5) MS [m.chemicalbook.com]

- 11. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichlorobenzaldehyde

This guide provides a comprehensive overview of 2,3-Dichlorobenzaldehyde, a key intermediate in the pharmaceutical and dye industries.[1] It details the compound's core physicochemical properties, experimental protocols for its synthesis and analysis, and visualizes a key synthetic pathway. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Compound Data

2,3-Dichlorobenzaldehyde is an organic compound with the IUPAC name 2,3-dichlorobenzaldehyde.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O | [2][3][4][5][6] |

| Molecular Weight | 175.01 g/mol | [2][6] |

| CAS Number | 6334-18-5 | [4] |

| Appearance | Crystalline Solid | [7] |

| Melting Point | 64-67 °C | [8][9] |

| Linear Formula | Cl₂C₆H₃CHO | |

| InChI Key | LLMLNAVBOAMOEE-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

The synthesis of 2,3-Dichlorobenzaldehyde can be achieved through several methods. The most common routes start from 2,3-dichlorotoluene (B105489) or 2,3-dichloroaniline.

This method involves the bromination of 2,3-dichlorotoluene to form an intermediate, followed by hydrolysis and oxidation to yield the final product.[1][10]

Step 1: Bromination

-

Charge a 1000mL reactor with 97.8g of 2,3-dichlorotoluene, 360g of 1,2-dichloroethane, and 3.9g of azobisisobutyronitrile (AIBN) as a catalyst.[1]

-

Begin stirring and heat the mixture to 70°C.[1]

-

Concurrently, start the dropwise addition of 110g of bromine and 108g of 27.5% hydrogen peroxide.[1]

-

Maintain the reaction temperature at a stable 80°C.[1]

-

After the reaction is complete (monitored by Gas Chromatography), allow the solution to cool and separate the layers.[1]

-

Remove the aqueous phase and concentrate the organic phase to obtain approximately 180g of 2,3-dichlorobenzylidene dibromide intermediate.[1]

Step 2: Hydrolysis

-

Transfer the 2,3-dichlorobenzylidene dibromide intermediate into a 2000mL reaction kettle.[1]

-

Add 360g of a 9% hydrogen bromide aqueous solution and 540g of N,N-dimethylacetamide as an auxiliary solvent.[1]

-

Heat the mixture to 130-140°C and maintain for 8 hours to facilitate hydrolysis.[1]

Step 3: Purification

-

Obtain the crude 2,3-dichlorobenzaldehyde product via steam stripping.[1]

-

Perform recrystallization from ethanol (B145695) to yield the purified product.[1] A final yield of 81.25g has been reported with this method.[1]

This modern approach utilizes a continuous flow system for higher efficiency and safety.

-

Solution Preparation : Prepare two separate solutions.

-

Catalyst Solution : Dissolve 6.06g of cobalt acetate (B1210297) and 6.06g of sodium molybdate (B1676688) in a mixed solvent of 200mL 2,3-dichlorotoluene and 200mL acetic acid.[5][11]

-

Oxidant Solution : Dissolve 6.06g of sodium bromide in a 25% aqueous hydrogen peroxide solution.[5]

-

-

Reaction Execution :

-

Work-up :

Gas chromatography is used to monitor reaction progress and determine product purity.[5] While specific parameters for 2,3-Dichlorobenzaldehyde are proprietary, a general approach adapted from a similar compound (2,4-Dichlorobenzaldehyde) can be outlined.[7]

-

Column : Use a DB-5 column (or equivalent) with dimensions such as 15 meters in length.[7]

-

Carrier Gas : Helium.[7]

-

Temperatures :

-

Detector : Flame Ionization Detector (FID).[7]

-

Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane (B109758) or n-Heptane.[7]

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene as detailed in Protocol 1.

Caption: Synthesis pathway of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene.

References

- 1. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichlorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 4. 2,3-Dichlorobenzaldehyde [webbook.nist.gov]

- 5. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-Dichlorobenzaldehyde (CAS 6334-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2,3-Dichlorobenzaldehyde | 6334-18-5 [chemicalbook.com]

- 9. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 10. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 11. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichlorobenzaldehyde

This guide provides a comprehensive overview of 2,3-Dichlorobenzaldehyde, a significant intermediate in various synthetic processes, particularly within the pharmaceutical and fine chemical industries.[1] It details the compound's structure, nomenclature, physicochemical properties, and key experimental protocols for its synthesis.

Chemical Structure and IUPAC Nomenclature

2,3-Dichlorobenzaldehyde is an organohalogen compound characterized by a benzene (B151609) ring substituted with an aldehyde functional group (-CHO) and two chlorine atoms at the ortho (position 2) and meta (position 3) locations relative to the aldehyde.[1] This specific substitution pattern is crucial as it dictates the molecule's reactivity and physical characteristics.[1]

The internationally recognized IUPAC name for this compound is 2,3-dichlorobenzaldehyde .[2][3] It is also commonly referred to by its CAS registry number, 6334-18-5.[2][3][4]

Caption: Relationship between the chemical structure and IUPAC name of 2,3-Dichlorobenzaldehyde.

Physicochemical Properties

2,3-Dichlorobenzaldehyde is typically a white crystalline powder at room temperature.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Unit |

| Molecular Formula | C₇H₄Cl₂O | - |

| Molecular Weight | 175.01 | g/mol |

| Melting Point | 64-67 | °C |

| Boiling Point | 242.9 (at 760 mmHg) | °C |

| Density | 1.4 | g/cm³ |

| Flash Point | 99.2 | °C |

| LogP (Octanol/Water Partition Coefficient) | 2.82 | - |

| CAS Registry Number | 6334-18-5 | - |

| Data sourced from multiple references.[1][2][5][6] |

The compound is practically insoluble in water but shows good solubility in various organic solvents, a common characteristic for aromatic organic compounds.[1]

Experimental Protocols: Synthesis

A prevalent method for synthesizing 2,3-Dichlorobenzaldehyde involves the oxidation of 2,3-dichlorotoluene (B105489). Several variations of this process exist, often employing different catalysts and reaction conditions to optimize yield and purity.[7][8][9]

Protocol: Synthesis via Oxidation of 2,3-Dichlorotoluene

This protocol is based on a method that utilizes hydrogen peroxide as an oxidant and a catalyst system.[7][8]

Materials:

-

2,3-Dichlorotoluene

-

1,2-Dichloroethane (B1671644) (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Bromine

-

Hydrogen Peroxide (27.5% aqueous solution)

-

Sodium Carbonate (30% aqueous solution)

-

1,4-Dioxane (solvent)

-

Hydrobromic Acid (HBr) (catalyst)

-

Ethanol (B145695) (for recrystallization)

Methodology:

-

Bromination of 2,3-Dichlorotoluene:

-

In a 1 L reactor, combine 61.5 g of 2,3-dichlorotoluene, 215.25 g of 1,2-dichloroethane, and 3.075 g of azobisisobutyronitrile.[7]

-

Heat the mixture to 75 °C.[7]

-

Slowly add 44 g of bromine dropwise. Concurrently, intermittently add 136.2 g of 27.5% hydrogen peroxide.[7][10]

-

Continue the reflux reaction until the red color of the bromine disappears, indicating its consumption.[7]

-

-

Hydrolysis:

-

Oxidation to Aldehyde:

-

Purification:

This process can achieve a high purity (e.g., 99.26% by GC) and a good yield (e.g., 72.1%).[7]

Caption: Experimental workflow for the synthesis of 2,3-Dichlorobenzaldehyde.

Applications and Reactivity

The chemical reactivity of 2,3-Dichlorobenzaldehyde is primarily governed by the aldehyde group and the two electron-withdrawing chlorine atoms on the aromatic ring.[1]

-

Aldehyde Group Reactivity : The aldehyde functional group is a site for nucleophilic addition, oxidation, and reduction reactions, making it a versatile handle for constructing more complex molecules.[1]

-

Aromatic Ring Reactivity : The chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution.[1]

Due to its reactivity, 2,3-Dichlorobenzaldehyde serves as a crucial building block in the synthesis of various pharmaceuticals, including sedatives and anticonvulsants, as well as in the production of pesticides and dyes.[11][12]

Safety and Handling

2,3-Dichlorobenzaldehyde is classified as an irritant and corrosive substance.[1][11] It can cause burns to the skin and eyes and is irritating to the respiratory system.[1][11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, must be used when handling this chemical.[1] It should be stored in a cool, dry, and well-ventilated area to ensure its stability.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichlorobenzaldehyde [webbook.nist.gov]

- 4. 2,3-Dichlorobenzaldehyde [webbook.nist.gov]

- 5. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 6. 2,3-Dichlorobenzaldehyde (CAS 6334-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 9. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 10. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. guidechem.com [guidechem.com]

- 12. 2,3-Dichlorobenzaldehyde (6334-18-5) at Nordmann - nordmann.global [nordmann.global]

2,3-Dichlorobenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1] Given the compound's importance, particularly in the manufacturing of cardiovascular and anticonvulsant medications, a thorough understanding of its solubility in different organic solvents is crucial for process optimization, purification, and formulation development.

Introduction to 2,3-Dichlorobenzaldehyde

2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5) is an aromatic aldehyde with the molecular formula C₇H₄Cl₂O.[2][3] It typically appears as a white to off-white crystalline powder.[2][4] The presence of a polar carbonyl group and a largely nonpolar dichlorinated benzene (B151609) ring gives the molecule mixed polarity, which dictates its solubility behavior. The fundamental principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Solubility Data

Comprehensive quantitative solubility data for 2,3-dichlorobenzaldehyde across a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative statements from technical datasheets and a single quantitative data point provides a useful, albeit incomplete, profile. The available data is summarized in Table 1.

Table 1: Solubility of 2,3-Dichlorobenzaldehyde in Various Solvents

| Solvent | Solvent Polarity Index (P')¹ | Solubility | Data Type | Source(s) |

| Water | 10.2 | Insoluble / Sparingly Soluble | Qualitative | [4] |

| Methanol | 5.1 | Soluble | Qualitative | [2][5] |

| Ethanol | 4.3 | Soluble (used for recrystallization) | Qualitative | [4] |

| Chloroform | 4.1 | 25 mg/mL | Quantitative | [6] |

| Acetone | 5.1 | Likely Soluble (based on polarity) | Inferred | |

| Ethyl Acetate | 4.4 | Likely Soluble (based on polarity) | Inferred | |

| Toluene | 2.4 | Likely Soluble (based on polarity) | Inferred | |

| Dichloromethane | 3.1 | Soluble (used for recrystallization) | Qualitative | [1] |

| 1,2-Dichloroethane (B1671644) | 3.5 | Soluble (used for recrystallization) | Qualitative | [1] |

¹Polarity index values are relative; higher numbers indicate higher polarity.

The use of ethanol, dichloromethane, and 1,2-dichloroethane for recrystallization indicates that the solubility of 2,3-dichlorobenzaldehyde in these solvents is significantly temperature-dependent, being more soluble at higher temperatures and less soluble upon cooling.[1][4]

Experimental Protocols for Solubility Determination

To generate precise, quantitative solubility data, standardized experimental protocols are necessary. The following sections detail established methodologies, such as the gravimetric and UV-spectroscopic methods, which can be readily applied to determine the solubility of 2,3-dichlorobenzaldehyde.

Gravimetric "Shake-Flask" Method

The gravimetric method is a reliable and straightforward technique for determining thermodynamic solubility. It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-dichlorobenzaldehyde powder to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe filter with a 0.45 µm pore size) to avoid transferring any solid particles.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or glass beaker).

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in a vacuum oven at a temperature below the solute's melting point, or using a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is fully evaporated, place the container with the dried solute residue in a desiccator to cool to room temperature.

-

Weigh the container with the residue on an analytical balance.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = Mass of residue (g) / Volume of solution transferred (L)

-

UV-Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis light. It is a high-throughput alternative to the gravimetric method and requires less compound.

Methodology:

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of 2,3-dichlorobenzaldehyde of known concentrations in the chosen solvent.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The slope of this line, according to the Beer-Lambert law, corresponds to the molar absorptivity coefficient.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1.1 and 1.2).

-

Take a precise aliquot of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the measured absorbance and the calibration curve (or the calculated molar absorptivity) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound.

-

Visualized Experimental Workflow

The logical flow for determining the solubility of a compound like 2,3-dichlorobenzaldehyde can be visualized. The following diagram illustrates the key steps and decision points in the process.

Caption: Experimental workflow for determining compound solubility.

References

- 1. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. 2,3 Dichlorobenzaldehyde Manufacturers, with SDS [mubychem.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,3-Dichlorobenzaldehyde | 6334-18-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazards of 2,3-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of 2,3-Dichlorobenzaldehyde. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

2,3-Dichlorobenzaldehyde is a disubstituted benzaldehyde (B42025) with the chemical formula C₇H₄Cl₂O. It is a solid at room temperature, typically appearing as a white crystalline powder.[1][2]

| Property | Value |

| Molecular Weight | 175.01 g/mol [3][4][5] |

| CAS Number | 6334-18-5[1][4][5] |

| Appearance | White crystalline powder[1] |

| Odor | Odorless to pungent[1][2][4] |

| Melting Point | 64-67 °C[6] |

| Flash Point | 135 °C (closed cup)[6] |

| Solubility | Sparingly soluble in water[1][2] |

Hazard Identification and GHS Classification

2,3-Dichlorobenzaldehyde is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Pictograms:

-

Corrosion: GHS05

-

Irritant/Sensitizer/Harmful: GHS07

-

Environmental Hazard: GHS09

Hazard Statements:

The following table summarizes the GHS hazard statements associated with 2,3-Dichlorobenzaldehyde. It is important to note that the percentage values indicate the notified classification ratio from companies that provide hazard codes and may vary between different suppliers.[3]

| Hazard Statement Code | Description | Notified Classification Ratio |

| H314 | Causes severe skin burns and eye damage.[3][4][5] | 53%[3] |

| H315 | Causes skin irritation.[3][8][9] | 10%[3] |

| H317 | May cause an allergic skin reaction.[8][9] | - |

| H335 | May cause respiratory irritation.[3][7] | 38%[3] |

| H411 | Toxic to aquatic life with long lasting effects.[8][9] | - |

| H412 | Harmful to aquatic life with long lasting effects.[3] | 38%[3] |

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of 2,3-Dichlorobenzaldehyde is provided in the table below.

| Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][3][9] | P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4] | P403+P233 Store in a well-ventilated place. Keep container tightly closed.[4] | P501 Dispose of contents/container to an approved waste disposal plant.[4][8] |

| P261 | Avoid breathing dust.[3][8] | P302+P352 IF ON SKIN: Wash with plenty of soap and water.[8][9] | P405 Store locked up.[3] | |

| P264 | Wash skin thoroughly after handling.[1][4][8] | P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][4] | ||

| P271 | Use only outdoors or in a well-ventilated area.[4] | P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | ||

| P272 | Contaminated work clothing must not be allowed out of the workplace.[1][8] | P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | ||

| P273 | Avoid release to the environment.[1][3][8] | P310 Immediately call a POISON CENTER or doctor.[4][5] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][8] | P333+P313 If skin irritation or rash occurs: Get medical advice/attention.[8] | ||

| P362 Take off contaminated clothing and wash before reuse.[8] | ||||

| P391 Collect spillage.[8] |

Toxicological Information

The primary toxicological concerns with 2,3-Dichlorobenzaldehyde are its corrosive and irritant effects on the skin, eyes, and respiratory system.[1][2] Ingestion can cause severe swelling and damage to the delicate tissues of the stomach and esophagus, with a danger of perforation.[4] The toxicological properties have not been fully investigated, and there is limited evidence regarding its direct carcinogenicity.[1][4]

Experimental Protocols

The hazard classifications of 2,3-Dichlorobenzaldehyde are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data generated are reliable and comparable across different laboratories and regulatory bodies.

a. Skin Corrosion/Irritation Testing (Based on OECD Guideline 404 & 431)

-

Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. In vitro methods using reconstructed human epidermis (RhE) models are the preferred initial step to reduce animal testing.[7][10]

-

Methodology (In Vitro - OECD 431):

-

A reconstructed human epidermis (RhE) tissue is treated topically with the test substance.[7]

-

After a defined exposure period, the substance is removed, and the tissue is rinsed.

-

Cell viability is measured, typically using an MTT assay, which assesses mitochondrial activity.

-

A reduction in cell viability below a certain threshold indicates a corrosive or irritant potential.[7]

-

-

Methodology (In Vivo - OECD 404):

-

If in vivo testing is deemed necessary, a single dose of the substance is applied to a small area of the skin of an albino rabbit.[11]

-

The exposure period is typically 4 hours.[11]

-

Observations for erythema (redness) and edema (swelling) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[8]

-

The severity of the skin reactions is scored to determine the level of irritation or corrosion.

-

b. Serious Eye Damage/Irritation Testing (Based on OECD Guideline 405)

-

Principle: To determine the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye. A weight-of-evidence analysis and in vitro methods are strongly encouraged before considering in vivo testing.[4]

-

Methodology (In Vivo):

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[9]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

-

Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation or damage.[4]

-

The reversibility of the effects is also evaluated.[4]

-

c. Aquatic Toxicity Testing (Based on OECD Guidelines 201, 202, 203)

-

Principle: To evaluate the potential harm a substance may cause to aquatic organisms. This typically involves tests on algae (growth inhibition), daphnia (immobilization), and fish (acute toxicity).

-

Methodology (General):

-

Test organisms are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

-

For algae (OECD 201), the endpoint is the inhibition of growth over a 72-hour period.

-

For Daphnia (OECD 202), the endpoint is immobilization (inability to swim) after 48 hours.

-

For fish (OECD 203), the endpoint is mortality after a 96-hour exposure.

-

The results are used to determine the EC₅₀ (effective concentration for 50% of the population) or LC₅₀ (lethal concentration for 50% of the population) values.

-

Visualized Workflows and Logical Relationships

Hazard Identification and Response Workflow

Caption: Logical workflow for identifying hazards and responding to exposure.

General Experimental Workflow for In Vitro Skin Irritation Testing

Caption: General workflow for in vitro skin irritation testing.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Use only in a well-ventilated area or under a chemical fume hood.[4] Do not breathe dust.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed.[4][5] It is recommended to store under nitrogen as the material is air sensitive.[4] Protect from direct sunlight.[4]

Stability and Reactivity

-

Stability: Stable under normal conditions, but is air sensitive.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

-

Hazardous Polymerization: Does not occur.[4]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Call a physician.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4] Call a physician or poison control center immediately.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

-

Specific Hazards: The product causes burns of the eyes, skin, and mucous membranes.[7] Thermal decomposition can release irritating and toxic gases.[7]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7]

Ecological Information

2,3-Dichlorobenzaldehyde is toxic to aquatic life with long-lasting effects.[8][9] It should not be released into the environment.[5] Persistence in the environment is considered unlikely based on available information, and it is not likely to be mobile in the environment due to its low water solubility.[7]

This guide is intended to provide essential safety and hazard information for 2,3-Dichlorobenzaldehyde. It is crucial to always consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to adhere to all institutional and regulatory safety protocols.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Page loading... [wap.guidechem.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. delltech.com [delltech.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

Spectroscopic Analysis of 2,3-Dichlorobenzaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: 2,3-Dichlorobenzaldehyde

-

CAS Number: 6334-18-5[1]

-

Molecular Formula: C₇H₄Cl₂O[2]

-

Appearance: White to pale yellow crystalline solid[3]

-

Melting Point: 64-67 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,3-Dichlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.49 | Singlet | 1H | Aldehyde (-CHO) |

| 7.85 | Doublet | 1H | Aromatic H |

| 7.71 | Doublet | 1H | Aromatic H |

| 7.36 | Triplet | 1H | Aromatic H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 189.1 | Carbonyl Carbon (C=O) |

| 137.9 | Aromatic C-Cl |

| 135.0 | Aromatic C-Cl |

| 133.4 | Aromatic C-H |

| 130.8 | Aromatic C-CHO |

| 129.5 | Aromatic C-H |

| 127.8 | Aromatic C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2866 | Weak | Aldehyde C-H Stretch |

| 1701 | Strong | Carbonyl (C=O) Stretch |

| 1585 | Medium | Aromatic C=C Stretch |

| 1157 | Strong | C-Cl Stretch |

| 812 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 173 | 100.0 |

| 175 | 64.0 |

| 174 | 58.1 |

| 75 | 76.2 |

| 74 | 56.9 |

| 111 | 17.4 |

| 110 | 14.4 |

| 109 | 12.8 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid 2,3-Dichlorobenzaldehyde.

NMR Spectroscopy

A solution of 2,3-Dichlorobenzaldehyde is prepared by dissolving the solid sample in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR, and a larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly employed.

Infrared (IR) Spectroscopy

The IR spectrum of solid 2,3-Dichlorobenzaldehyde is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 2,3-Dichlorobenzaldehyde in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into the GC.

The GC is equipped with a capillary column (e.g., a 30 m non-polar column like a DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a common ionization method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,3-Dichlorobenzaldehyde.

Caption: Workflow for the spectroscopic analysis of 2,3-Dichlorobenzaldehyde.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dichlorobenzaldehyde. The information presented herein is intended to assist researchers in the structural elucidation and characterization of this compound and related benzaldehyde (B42025) derivatives. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visual diagrams to illustrate structural relationships and experimental workflows.

1H NMR Spectral Data of 2,3-Dichlorobenzaldehyde

The 1H NMR spectrum of 2,3-Dichlorobenzaldehyde exhibits distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group.

Table 1: 1H NMR Spectral Data for 2,3-Dichlorobenzaldehyde

| Proton Assignment | Chemical Shift (δ) in ppm[1] | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aldehyde-H | 10.489 | Singlet (s) | N/A |

| H-6 | 7.845 | Doublet of Doublets (dd) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |

| H-4 | 7.707 | Doublet of Doublets (dd) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |

| H-5 | 7.358 | Triplet (t) | Jortho ≈ 7-9 Hz |

Disclaimer: The chemical shift values are experimentally derived and reported in CDCl3. The multiplicities and coupling constants for the aromatic protons are predicted based on typical values for ortho- and meta-coupling in substituted benzene (B151609) rings.

Interpretation of the Spectrum

The downfield chemical shift of the aldehydic proton at 10.489 ppm is characteristic and is due to the strong deshielding effect of the carbonyl group. In the aromatic region, the three protons on the benzene ring exhibit a splitting pattern resulting from spin-spin coupling with their neighbors.

-

H-6: This proton is expected to be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-4.

-

H-4: This proton is anticipated to appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-6.

-

H-5: This proton should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-4 and H-6.

The following diagram illustrates the predicted coupling interactions between the aromatic protons.

Experimental Protocol for 1H NMR Analysis

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

3.1. Sample Preparation

-

Weigh 5-10 mg of 2,3-Dichlorobenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added (δ = 0.0 ppm).

-

Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is sufficient for detection by the spectrometer's coil.

3.2. NMR Spectrometer Setup

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3).

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and symmetrical peaks.

3.3. Data Acquisition

The following are typical acquisition parameters for a routine 1H NMR spectrum:

-

Pulse Angle: A 30° or 45° pulse is generally used.

-

Acquisition Time: Typically set between 2 to 4 seconds.

-

Relaxation Delay: A delay of 1 to 5 seconds between pulses is recommended to allow for full proton relaxation.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

The general workflow for acquiring a 1H NMR spectrum is depicted in the following diagram.

Synthesis of 2,3-Dichlorobenzaldehyde

For professionals involved in drug development and chemical synthesis, understanding the origin of the analyzed compound is crucial. A common synthetic route to 2,3-Dichlorobenzaldehyde involves the oxidation of 2,3-dichlorotoluene. A generalized workflow for this process is outlined below.

This technical guide provides essential information for the analysis and interpretation of the 1H NMR spectrum of 2,3-Dichlorobenzaldehyde. The data and protocols herein should serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2,3-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,3-Dichlorobenzaldehyde. Due to the limited availability of public experimental spectra, this document leverages high-quality predicted data to serve as a reliable reference for the identification and characterization of this compound. The guide includes a detailed breakdown of predicted chemical shifts, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 2,3-Dichlorobenzaldehyde. The prediction was performed using advanced computational algorithms that provide reliable estimations of nuclear magnetic resonance parameters. The carbon atoms are numbered as depicted in the molecular diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 136.2 |

| C2 | 134.1 |

| C3 | 131.0 |

| C4 | 130.8 |

| C5 | 128.4 |

| C6 | 130.2 |

| C7 (CHO) | 188.7 |

Molecular Structure and Carbon Assignment

The molecular structure of 2,3-Dichlorobenzaldehyde with the corresponding carbon atom numbering for the predicted ¹³C NMR data is presented below.

Mass Spectrum Fragmentation of 2,3-Dichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 2,3-Dichlorobenzaldehyde. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and analytical characterization of this and related halogenated aromatic compounds.

Mass Spectrum Data

The mass spectrum of 2,3-Dichlorobenzaldehyde is characterized by a distinct pattern of ionic fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. The molecular ion exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 174 | 58.12 | [M]⁺ (C₇H₄³⁵Cl₂O)⁺ |

| 176 | - | [M+2]⁺ |

| 178 | - | [M+4]⁺ |

| 173 | 100 | [M-H]⁺ |

| 145 | - | [M-CHO]⁺ |

| 111 | 17.4 | [C₆H₄Cl]⁺ |

| 75 | 29.7 | [C₆H₃]⁺ |

Note: The relative intensities for the [M+2]⁺ and [M+4]⁺ isotopic peaks were not explicitly provided in the initial data but are expected based on the natural abundance of chlorine isotopes (approximately a 9:6:1 ratio for a dichloro-substituted compound).[1] The peak at m/z 145 is a logical fragment but its intensity was not specified in the available data.

Proposed Fragmentation Pathway

The fragmentation of 2,3-Dichlorobenzaldehyde under electron ionization follows pathways characteristic of aromatic aldehydes and chlorinated compounds.[2][3] The initial event is the removal of an electron to form the molecular ion ([M]⁺) at m/z 174 (for the molecule containing two ³⁵Cl isotopes). The subsequent fragmentation is driven by the stability of the resulting ions.

The proposed major fragmentation pathways are illustrated in the diagram below. Key fragmentation steps include the loss of a hydrogen radical to form the stable acylium ion, followed by the loss of carbon monoxide. Another significant pathway involves the cleavage of the formyl group.

Caption: Proposed fragmentation pathway of 2,3-Dichlorobenzaldehyde.

Experimental Protocols

The following section outlines a general experimental protocol for the analysis of 2,3-Dichlorobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. While specific parameters for the reference spectrum are not fully available, this protocol is based on standard methodologies for similar analytes.[4][5][6][7]

3.1. Sample Preparation

-

Dissolution: Accurately weigh a small amount of 2,3-Dichlorobenzaldehyde and dissolve it in a high-purity volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.

-

Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Analysis

-

Gas Chromatograph (GC): A standard GC system equipped with a split/splitless injector.

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic aldehydes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-

The workflow for this experimental protocol is visualized below.

References

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. memphis.edu [memphis.edu]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the FT-IR Spectrum and Functional Groups of 2,3-Dichlorobenzaldehyde

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the correlation between the molecule's functional groups and its characteristic infrared absorption bands.

Molecular Structure and Functional Groups

2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O) is an aromatic aldehyde substituted with two chlorine atoms on the benzene (B151609) ring. The key functional groups that give rise to its characteristic FT-IR spectrum are:

-

Aromatic Ring (C=C-H) : The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Aldehyde Group (-CHO) : This group is defined by a strong carbonyl (C=O) stretching vibration and a distinctive C-H stretching of the aldehyde proton.

-

Carbon-Chlorine Bonds (C-Cl) : The two chlorine substituents on the aromatic ring have characteristic stretching vibrations in the fingerprint region of the spectrum.

FT-IR Spectral Data of 2,3-Dichlorobenzaldehyde

The following table summarizes the principal infrared absorption bands for 2,3-Dichlorobenzaldehyde. The data is compiled from typical values for aromatic aldehydes and substituted benzenes, providing a reliable reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic Ring |

| 2850 - 2750 | Weak | C-H Stretch (Fermi Resonance Doublet) | Aldehyde |

| 1710 - 1685 | Strong | C=O Stretch | Aldehyde (Carbonyl) |

| 1600 - 1450 | Medium - Weak | C=C Stretch | Aromatic Ring |

| 1200 - 1000 | Medium | C-C Stretch | Aromatic Ring |

| 800 - 600 | Strong | C-Cl Stretch | Carbon-Chlorine |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a detailed methodology for obtaining the FT-IR spectrum of solid 2,3-Dichlorobenzaldehyde using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This technique is ideal for solid samples as it requires minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Germanium ATR accessory.[1]

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

-

-

Sample Preparation and Placement:

-

Place a small amount of solid 2,3-Dichlorobenzaldehyde powder onto the center of the ATR crystal.

-

Lower the press arm of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing of the spectrum using the spectrometer's software.

-

-

Cleaning:

-

After the measurement, retract the press arm and carefully remove the sample from the ATR crystal using a soft brush or tissue.

-

Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination of subsequent samples.

-

Visualization of Functional Group Correlations

The following diagrams illustrate the relationship between the functional groups of 2,3-Dichlorobenzaldehyde and their corresponding regions in the FT-IR spectrum.

References

The Versatility of 2,3-Dichlorobenzaldehyde in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Synthetic Building Block for Drug Discovery and Development

Introduction

2,3-Dichlorobenzaldehyde, a disubstituted aromatic aldehyde, serves as a pivotal starting material and intermediate in the synthesis of a diverse array of bioactive molecules. Its unique electronic and steric properties, conferred by the presence of an aldehyde functional group and two chlorine atoms on the phenyl ring, make it a valuable scaffold for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of 2,3-Dichlorobenzaldehyde in medicinal chemistry, with a focus on its role in the synthesis of cardiovascular and neurological drugs, as well as other emerging therapeutic agents. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to illustrate its utility for researchers, scientists, and drug development professionals.

Synthetic Utility and Key Reactions

The chemical reactivity of 2,3-Dichlorobenzaldehyde is dominated by the aldehyde group, which readily participates in a variety of classical organic reactions. The chlorine substituents, while relatively inert to nucleophilic substitution under standard conditions, modulate the reactivity of the aromatic ring and provide points for further functionalization in more advanced synthetic schemes. Key transformations involving 2,3-Dichlorobenzaldehyde in medicinal chemistry include:

-

Condensation Reactions: The aldehyde group is an excellent electrophile for condensation reactions with nucleophiles such as amines, active methylene (B1212753) compounds, and ureas. These reactions are fundamental to the synthesis of various heterocyclic systems.

-

Cyclization Reactions: As a key component in multicomponent reactions, 2,3-Dichlorobenzaldehyde facilitates the construction of complex ring systems in a single step. The Hantzsch pyridine (B92270) synthesis and the Biginelli reaction are prominent examples that lead to the formation of dihydropyridines and dihydropyrimidinones, respectively.

-

Formation of Schiff Bases: The reaction of 2,3-Dichlorobenzaldehyde with primary amines yields Schiff bases (imines), which are themselves a class of biologically active compounds and can serve as intermediates for the synthesis of other nitrogen-containing heterocycles.

Case Study 1: Dihydropyridine (B1217469) Calcium Channel Blockers - The Synthesis of Felodipine

One of the most significant applications of 2,3-Dichlorobenzaldehyde in medicinal chemistry is in the synthesis of dihydropyridine L-type calcium channel blockers, a class of drugs widely used in the treatment of hypertension and angina. Felodipine is a prominent example where the 2,3-dichlorophenyl moiety is a critical pharmacophoric element.

Experimental Protocol: Hantzsch Synthesis of Felodipine

The synthesis of Felodipine from 2,3-Dichlorobenzaldehyde is a classic example of the Hantzsch pyridine synthesis.

Step 1: Knoevenagel Condensation

-

To a solution of 2,3-Dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as isopropanol, add methyl acetoacetate (B1235776) (1.1 eq).

-

Add catalytic amounts of piperidine (B6355638) and acetic acid.

-

Heat the mixture to reflux for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 2-(2,3-dichlorobenzylidene)acetoacetate intermediate.

Step 2: Michael Addition and Cyclization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like isopropanol.

-

Add ethyl 3-aminocrotonate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the formation of Felodipine by TLC.

-

After completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to afford Felodipine.

Quantitative Data: Biological Activity of Felodipine and Analogs

The 2,3-dichlorophenyl group at the 4-position of the dihydropyridine ring is crucial for the high potency of Felodipine as a calcium channel blocker. The following table summarizes the in vitro activity of Felodipine.

| Compound | Target | Assay | IC50 (nM) | Reference |

| Felodipine | L-type Calcium Channel | Vascular Smooth Muscle Relaxation | 1.5 | [1] |

| Felodipine | L-type Calcium Channel | [3H]-nitrendipine binding | 1.45 | [2] |

Signaling Pathway: Mechanism of Action of Felodipine

Felodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.

Case Study 2: Phenyltriazine Anticonvulsants - The Synthesis of Lamotrigine

2,3-Dichlorobenzaldehyde is a key precursor in some synthetic routes to Lamotrigine, a broad-spectrum anticonvulsant used in the treatment of epilepsy and bipolar disorder. The synthesis involves the conversion of the aldehyde to a nitrile, which then undergoes cyclization to form the triazine ring.

Experimental Protocol: Synthesis of Lamotrigine Intermediate

While multiple routes to Lamotrigine exist, a plausible synthesis starting from 2,3-Dichlorobenzaldehyde involves its conversion to 2,3-dichlorobenzoyl cyanide.

Step 1: Oxidation to Carboxylic Acid

-

2,3-Dichlorobenzaldehyde is oxidized to 2,3-dichlorobenzoic acid using a suitable oxidizing agent such as potassium permanganate (B83412) or chromic acid.

Step 2: Formation of Acid Chloride

-

The resulting carboxylic acid is treated with thionyl chloride or oxalyl chloride to form 2,3-dichlorobenzoyl chloride.

Step 3: Cyanation

-

The acid chloride is then reacted with a cyanide source, such as copper(I) cyanide, to yield 2,3-dichlorobenzoyl cyanide, a key intermediate for the synthesis of Lamotrigine.

Signaling Pathway: Mechanism of Action of Lamotrigine

Lamotrigine's primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, particularly glutamate.

Other Potential Applications in Medicinal Chemistry

Beyond its established role in the synthesis of cardiovascular and anticonvulsant drugs, 2,3-Dichlorobenzaldehyde is a versatile precursor for other classes of bioactive compounds.

Schiff Bases

The condensation of 2,3-Dichlorobenzaldehyde with various primary amines affords Schiff bases. This class of compounds has demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chloro-substituents can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved biological activity.

Dihydropyrimidinones (DHPMs)

Through the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (B33335) or thiourea, 2,3-Dichlorobenzaldehyde can be converted into dihydropyrimidinones. DHPMs are known to exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer effects.

Quantitative Data: Antimicrobial and Anticancer Activity of Representative Derivatives

The following tables present a summary of the biological activities of Schiff bases and dihydropyrimidinones derived from chloro-substituted benzaldehydes, which serve as representative examples of the potential of compounds derived from 2,3-Dichlorobenzaldehyde.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Chloro-Substituted Schiff Bases

| Compound Class | Microorganism | MIC (µg/mL) |

| Chloro-substituted Schiff Base | Staphylococcus aureus | 24-49 |

| Chloro-substituted Schiff Base | Candida albicans | 24 |

Data are representative for this class of compounds and may not be specific to derivatives of 2,3-Dichlorobenzaldehyde.

Table 2: In Vitro Anticancer Activity of Representative Dihydropyrimidinone Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) |

| 3-chlorophenyl DHPM derivative | Leukemia HL-60(TB) | Anticancer | 0.056 |

| 2,4-dichlorophenyl DHPM derivative | Leukemia CCRF-CEM | Anticancer | 0.153 |

Data are for closely related chloro-substituted analogs.

Experimental Workflow

The development of new therapeutic agents from 2,3-Dichlorobenzaldehyde follows a standard drug discovery and development workflow.

Conclusion

2,3-Dichlorobenzaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of clinically important drugs such as Felodipine and its role as a precursor to Lamotrigine underscore its significance. Furthermore, its utility in constructing diverse heterocyclic scaffolds, including Schiff bases and dihydropyrimidinones, opens avenues for the discovery of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for chemical modification make 2,3-Dichlorobenzaldehyde a continued focus for research and development in the pharmaceutical industry. This guide provides a foundational understanding of its potential, offering both established applications and a basis for future exploration.

References

Application Notes and Protocols for the Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichlorobenzaldehyde, a key intermediate in the production of pharmaceuticals and dyes. The primary synthetic route described is the oxidation of 2,3-dichlorotoluene (B105489). Two distinct methodologies are presented: a direct oxidation approach and a two-step process involving bromination followed by hydrolysis.

Method 1: Direct Oxidation in a Continuous Flow Reactor

This method utilizes a continuous flow system for the oxidation of 2,3-dichlorotoluene using hydrogen peroxide as the oxidant, catalyzed by a multi-component metallic system in an acetic acid solvent. This approach offers benefits such as enhanced safety, consistent product quality, and scalability.[1]

Reaction Principle

The methyl group of 2,3-dichlorotoluene is directly oxidized to an aldehyde group in the presence of a catalyst and an oxidizing agent. The use of a continuous flow reactor allows for precise control over reaction parameters, leading to improved yield and selectivity.[2]

Experimental Protocol

Materials:

-

2,3-Dichlorotoluene

-

Cobalt acetate (B1210297)

-

Sodium molybdate (B1676688)

-

Sodium bromide

-

Acetic acid

-

Hydrogen peroxide (25% aqueous solution)

-

Dichloromethane (for quenching)

Equipment:

-

Continuous flow tubular reactor system with precise temperature and flow control

-

Constant flow pumps

-

Back-pressure regulator

-

Product collection vessel

Procedure:

-

Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 2,3-dichlorotoluene and 200 ml of acetic acid.[1][3]

-

Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in a 25% aqueous solution of hydrogen peroxide to prepare the H₂O₂-acetic acid solution.[1][3]

-

Reaction Setup: The 2,3-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution are pumped into a preheated microchannel reactor at specific flow rates. The molar ratio of hydrogen peroxide to 2,3-dichlorotoluene is maintained at 2:1.[1][4]

-

Reaction Conditions: The reaction temperature is controlled at 90 °C with a residence time of 1200 seconds.[4]

-

Work-up: The reaction mixture exiting the reactor is cooled to 0 °C and the reaction is quenched with dichloromethane.[3][4] The product, 2,3-dichlorobenzaldehyde, is then isolated and purified.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Dichlorotoluene | 200 ml | [1][3] |

| Cobalt Acetate | 6.06 g | [1][3] |

| Sodium Molybdate | 6.06 g | [1][3] |

| Sodium Bromide | 6.06 g | [1][3] |

| Acetic Acid | 200 ml | [1][3] |